molecular formula C5H7NO4 B6153652 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid CAS No. 851387-87-6

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Cat. No.: B6153652
CAS No.: 851387-87-6
M. Wt: 145.11 g/mol
InChI Key: MTZFESAXMFTYQB-VKHMYHEASA-N
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Description

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid is a chemical compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of serine or its derivatives with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,3-oxazolidine-4-carboxylic acid
  • 2-oxo-1,3-oxazolidine-5-carboxylic acid
  • 2-oxo-1,3-oxazolidine-4-acetic acid

Uniqueness

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid is unique due to its specific structural features, such as the position of the oxo group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

851387-87-6

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1

InChI Key

MTZFESAXMFTYQB-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)CC(=O)O

Canonical SMILES

C1C(OC(=O)N1)CC(=O)O

Purity

95

Origin of Product

United States

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